BACE1 Enzymatic Inhibition Potency vs. In-Series Lead Compound 41
The target compound exhibits an IC50 value of 38.4 µM against BACE1 in a FRET-based enzymatic assay. This potency is approximately 8.3-fold lower than the most potent in-series analog, compound 41 (IC50 = 4.6 µM), and significantly below the sub-micromolar activity of other optimized congeners, positioning it as a low-potency control or scaffold-reference compound within the series [1].
| Evidence Dimension | BACE1 Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 38.4 µM |
| Comparator Or Baseline | Compound 41 (most potent analog in series): IC50 = 4.6 µM |
| Quantified Difference | Target compound is 8.3-fold less potent than the series lead |
| Conditions | FRET-based BACE1 enzymatic assay. Compound 41 is the most potent analog from the same 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide library, serving as the direct in-class comparator. |
Why This Matters
This quantitative potency gap confirms the compound is not a high-potency lead but may serve as a valuable low-activity reference standard for SAR studies and assay validation.
- [1] Yan G, et al. Eur J Med Chem. 2017;137:462-475. View Source
